molecular formula C6H15BN B3426887 Diisopropylamine borane CAS No. 55124-35-1

Diisopropylamine borane

Cat. No.: B3426887
CAS No.: 55124-35-1
M. Wt: 112.00 g/mol
InChI Key: ITQYPUFOGQVEHR-UHFFFAOYSA-N
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Description

Diisopropylamine borane is a chemical compound with the molecular formula C6H18BN. It is a borane complex that is used as a reducing agent in organic synthesis. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of the Borane-Diisopropylamine Complex (DIPAB) is the carbon-nitrogen double bond . This complex is a valuable reagent in organic chemistry with applications in the reduction of carbonyl groups and carbon-nitrogen double bond reduction .

Mode of Action

The Borane-Diisopropylamine Complex interacts with its targets through a coordinate covalent bond . The lone electron pair on the nitrogen atom forms this bond by donating both of its electrons into the vacant orbital of borane . This interaction leads to changes in the structure of the target molecule, enabling further chemical reactions.

Biochemical Pathways

The Borane-Diisopropylamine Complex affects several biochemical pathways. It plays a significant role in the reductive amination of aldehydes and ketones . It is also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines . Furthermore, it is involved in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology .

Pharmacokinetics

It is known that the borane is more lipophilic, which enhances its ability to cross cell membranes . This property could potentially impact the bioavailability of the compound, although more research is needed to confirm this.

Result of Action

The molecular and cellular effects of the Borane-Diisopropylamine Complex’s action are primarily seen in its role as a reagent in organic chemistry. It enables the reduction of carbonyl groups and carbon-nitrogen double bonds , leading to the formation of new compounds . It also facilitates the synthesis of novel, biologically active phosphorus heterocycles .

Action Environment

The action of the Borane-Diisopropylamine Complex can be influenced by environmental factors. For instance, it has been reported that the complex can be used under green conditions, i.e., water as solvent and/or solvent-free conditions . Furthermore, the complex is stable and easy to handle, making it a cost-effective reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

The Borane-Diisopropylamine Complex plays a significant role in biochemical reactions. It is commonly obtained from amine-boranes and has been used for the preparation of polyaminoboranes and boron nitride ceramics

Molecular Mechanism

The molecular mechanism of action of Borane-Diisopropylamine Complex is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Borane-Diisopropylamine Complex is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylamine borane can be synthesized through the reaction of diisopropylamine with sodium borohydride in tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The product is obtained as a colorless oil, which solidifies upon cooling .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Diisopropylamine borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Diisopropylamine borane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropylamine borane is unique due to its stability and ease of handling compared to other borane complexes. Its ability to act as a reducing agent and participate in borylation reactions makes it a versatile reagent in organic synthesis .

Properties

InChI

InChI=1S/C6H15N.B/c1-5(2)7-6(3)4;/h5-7H,1-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQYPUFOGQVEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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